Cas no 1428233-59-3 (6-methyl-1,4-thiazepane)

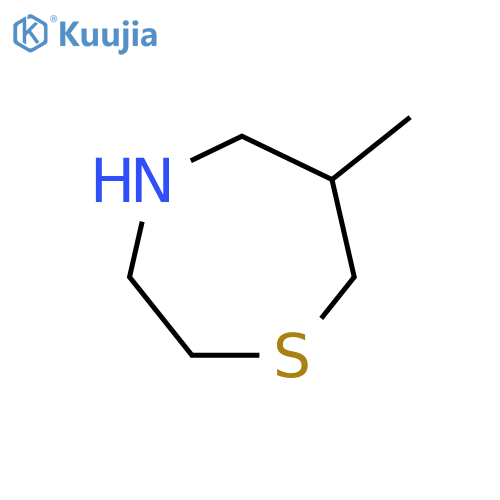

6-methyl-1,4-thiazepane structure

商品名:6-methyl-1,4-thiazepane

6-methyl-1,4-thiazepane 化学的及び物理的性質

名前と識別子

-

- 6-methyl-1,4-thiazepane

-

- インチ: 1S/C6H13NS/c1-6-4-7-2-3-8-5-6/h6-7H,2-5H2,1H3

- InChIKey: JARIEFSABMMQON-UHFFFAOYSA-N

- ほほえんだ: S1CC(C)CNCC1

6-methyl-1,4-thiazepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-178524-0.5g |

6-methyl-1,4-thiazepane |

1428233-59-3 | 95% | 0.5g |

$334.0 | 2023-09-19 | |

| Life Chemicals | F2147-1411-5g |

"6-methyl-1,4-thiazepane" |

1428233-59-3 | 95%+ | 5g |

$975.0 | 2023-11-21 | |

| TRC | B101335-50mg |

6-methyl-1,4-thiazepane |

1428233-59-3 | 50mg |

$ 210.00 | 2022-06-07 | ||

| Enamine | EN300-178524-1.0g |

6-methyl-1,4-thiazepane |

1428233-59-3 | 95% | 1g |

$428.0 | 2023-05-01 | |

| Enamine | EN300-178524-2.5g |

6-methyl-1,4-thiazepane |

1428233-59-3 | 95% | 2.5g |

$838.0 | 2023-09-19 | |

| Life Chemicals | F2147-1411-0.25g |

"6-methyl-1,4-thiazepane" |

1428233-59-3 | 95%+ | 0.25g |

$292.0 | 2023-11-21 | |

| TRC | B101335-10mg |

6-methyl-1,4-thiazepane |

1428233-59-3 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Aaron | AR018HRW-500mg |

6-methyl-1,4-thiazepane |

1428233-59-3 | 95% | 500mg |

$485.00 | 2025-02-28 | |

| Aaron | AR018HRW-10g |

6-methyl-1,4-thiazepane |

1428233-59-3 | 95% | 10g |

$2558.00 | 2023-12-16 | |

| Aaron | AR018HRW-100mg |

6-methyl-1,4-thiazepane |

1428233-59-3 | 95% | 100mg |

$230.00 | 2025-03-22 |

6-methyl-1,4-thiazepane 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

1428233-59-3 (6-methyl-1,4-thiazepane) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量